![molecular formula C17H28O4 B14019669 1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene CAS No. 25486-75-3](/img/structure/B14019669.png)
1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple ethoxyethoxy groups attached to a benzene ring. This compound is known for its diverse applications in various scientific fields due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with ethylene oxide under controlled conditions to introduce the ethoxyethoxy groups. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the addition of ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique solubility properties.
Biology: Employed in the study of biological membranes and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- involves its interaction with various molecular targets. The ethoxyethoxy groups can form hydrogen bonds and interact with polar sites on proteins and enzymes, influencing their activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(methylthio)-: Similar structure but with a methylthio group instead of a methylethyl group.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ethoxyethoxy groups but lacks the benzene ring.
Uniqueness
Benzene,1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-(1-methylethyl)- is unique due to its combination of a benzene ring with multiple ethoxyethoxy groups, providing distinct chemical and physical properties that are not found in simpler ethers or benzene derivatives .
Eigenschaften
CAS-Nummer |
25486-75-3 |
|---|---|
Molekularformel |
C17H28O4 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene |
InChI |
InChI=1S/C17H28O4/c1-5-18-10-11-19-12-13-20-15(4)21-17-8-6-16(7-9-17)14(2)3/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI-Schlüssel |
PDWYNHRWUARRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(C)OC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
![[S(R)]-N-[(S)-(2-methylphenyl)[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14019593.png)
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
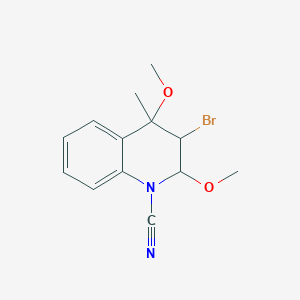
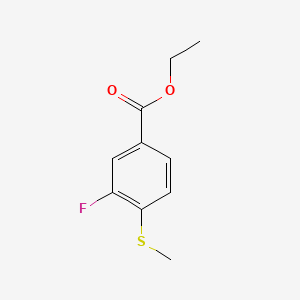
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)
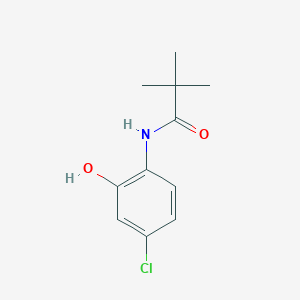
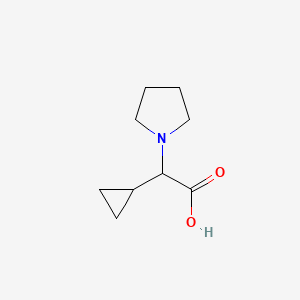
![Tert-butyl 1,3a,4,6,7,7a-hexahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14019641.png)
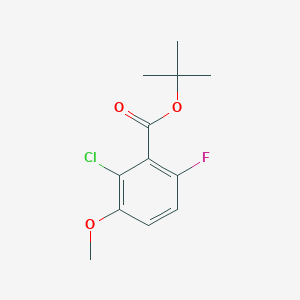
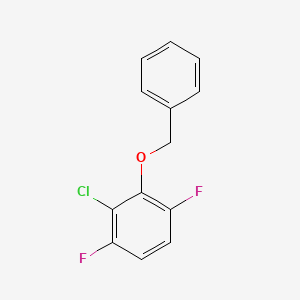
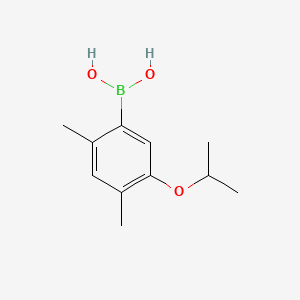
![1-[5-(1,1-Dimethylethyl)-2-pyridinyl]piperazine](/img/structure/B14019668.png)
